molecular formula C14F22 B3271216 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene CAS No. 54387-09-6

1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene

Cat. No.: B3271216
CAS No.: 54387-09-6
M. Wt: 586.11 g/mol
InChI Key: XEEKUPFDNJGSMT-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is a highly fluorinated aromatic compound. It consists of a benzene ring substituted with five fluorine atoms and a heptadecafluorooctyl group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene typically involves the nucleophilic aromatic substitution (S_NAr) reaction. The starting material, 1,2,3,4,5-pentafluorobenzene, undergoes substitution with a heptadecafluorooctyl group under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene primarily undergoes substitution reactions due to the presence of electron-withdrawing fluorine atoms. These reactions include:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Electrophiles: Halogens, nitro groups, and sulfonic acids.

    Catalysts: Lewis acids, such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in materials science and pharmaceuticals.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is primarily based on its ability to interact with other molecules through fluorine-fluorine interactions and hydrophobic effects. These interactions can influence the compound’s behavior in various environments, such as biological systems or industrial applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene is unique due to the presence of the long heptadecafluorooctyl group, which imparts distinct hydrophobic and fluorophilic properties. This makes it particularly valuable in applications requiring high chemical resistance and stability, such as advanced materials and specialized coatings.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F22/c15-2-1(3(16)5(18)6(19)4(2)17)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)13(32,33)14(34,35)36
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEKUPFDNJGSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60850649
Record name 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60850649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54387-09-6
Record name 1,2,3,4,5-Pentafluoro-6-(heptadecafluorooctyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60850649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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